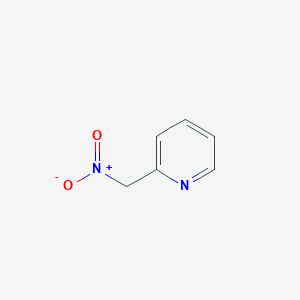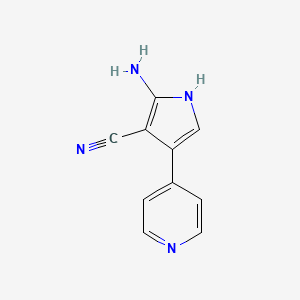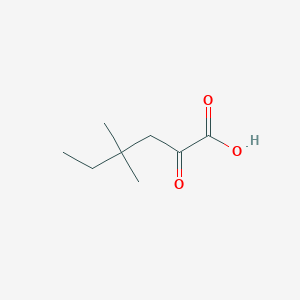
2-(5-Methylpyridin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylpyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a methyl-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylpyridin-2-yl)morpholine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with morpholine under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution: New compounds with different substituents replacing the morpholine ring.
科学的研究の応用
2-(5-Methylpyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-Methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.
類似化合物との比較
2-(5-Methylpyridin-2-yl)pyrimidine: Shares a similar pyridine ring but with a pyrimidine moiety instead of morpholine.
2-(5-Methylpyridin-2-yl)pyrazole: Contains a pyrazole ring in place of morpholine.
2-(5-Methylpyridin-2-yl)quinoline: Features a quinoline ring instead of morpholine.
Uniqueness: 2-(5-Methylpyridin-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-(5-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-8-2-3-9(12-6-8)10-7-11-4-5-13-10/h2-3,6,10-11H,4-5,7H2,1H3 |
InChIキー |
LMZPBWYIZAHANB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol](/img/structure/B13530907.png)

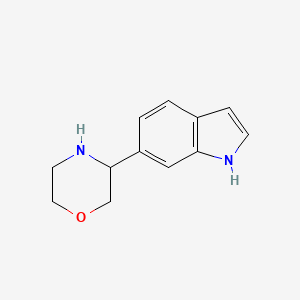
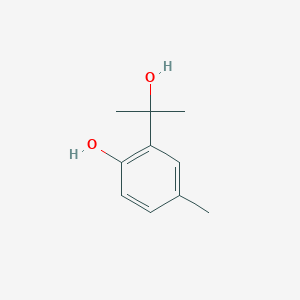
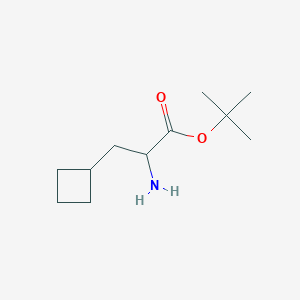
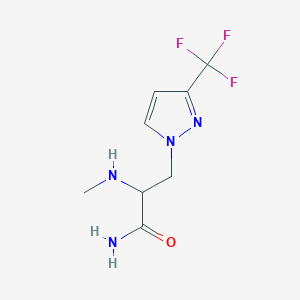
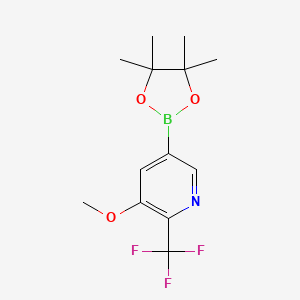
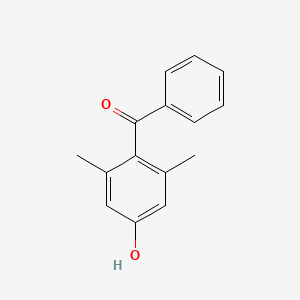
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)
